REACTION_CXSMILES
|
C([N:3]1[CH2:8][CH2:7][C:6]2([CH2:17][CH2:16][C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]2=[O:18])[CH2:5][CH2:4]1)C>C(O)C.[OH-].[K+]>[O:18]=[C:9]1[C:6]2([CH2:7][CH2:8][NH:3][CH2:4][CH2:5]2)[CH2:17][CH2:16][C:15]2[C:10]1=[CH:11][CH:12]=[CH:13][CH:14]=2 |f:2.3|
|
Name
|
ethyl 3,4-dihydro-1-oxospiro[naphthalene-2(1H), 4'piperidine]
|
Quantity
|
1.84 g
|
Type
|
reactant
|
Smiles
|
C(C)N1CCC2(CC1)C(C1=CC=CC=C1CC2)=O
|
Name
|
|
Quantity
|
32 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove ethanol
|
Type
|
EXTRACTION
|
Details
|
the aqueous residue was extracted with 3×40 ml ether
|
Type
|
EXTRACTION
|
Details
|
The combined organic extracts were extracted with 2×40 ml 3N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×75 ml ether
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with 20 ml water and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2=CC=CC=C2CCC12CCNCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.07 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |